molecular formula C20H32N2O2 B076854 Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- CAS No. 10261-48-0

Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)-

Cat. No. B076854
CAS RN: 10261-48-0
M. Wt: 332.5 g/mol
InChI Key: AJWZNYCVZZCFNV-UHFFFAOYSA-N
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Description

Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications.

Mechanism Of Action

The mechanism of action of Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, it has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines.

Biochemical And Physiological Effects

Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, it has been shown to reduce the production of inflammatory cytokines in immune cells, leading to the inhibition of inflammation.

Advantages And Limitations For Lab Experiments

Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and signaling pathways, and its potential as an anticancer and anti-inflammatory agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)-. One potential direction is the investigation of its potential as a therapeutic agent for cancer and inflammatory diseases. In addition, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Finally, the study of its potential as a tool for epigenetic research is also an area of interest.
Conclusion
In conclusion, Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. Its ability to inhibit the activity of various enzymes and signaling pathways, and its potential as an anticancer and anti-inflammatory agent, make it a promising compound for further research. However, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- can be synthesized through a multistep process involving the condensation of heptylamine with pyrrolidine-2-carboxylic acid, followed by the reaction with benzoyl chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)- has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In addition, it has been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory cytokines.

properties

CAS RN

10261-48-0

Product Name

Benzamide, 2-heptyloxy-N-(2-(pyrrolidinyl)ethyl)-

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

2-heptoxy-N-(2-pyrrolidin-1-ylethyl)benzamide

InChI

InChI=1S/C20H32N2O2/c1-2-3-4-5-10-17-24-19-12-7-6-11-18(19)20(23)21-13-16-22-14-8-9-15-22/h6-7,11-12H,2-5,8-10,13-17H2,1H3,(H,21,23)

InChI Key

AJWZNYCVZZCFNV-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2

Canonical SMILES

CCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2

Other CAS RN

10261-48-0

synonyms

o-(Heptyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide

Origin of Product

United States

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